1-phenyl-1H-1,2,4-triazol-5-amine
Overview
Description
1-Phenyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound has garnered significant attention due to its diverse range of biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a triazole ring substituted with a phenyl group at the 1-position and an amine group at the 5-position.
Mechanism of Action
Target of Action
It’s known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .
Mode of Action
The mode of action of 1-phenyl-1H-1,2,4-triazol-5-amine involves several processes. The mechanism of interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
The presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .
Pharmacokinetics
It’s known that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles .
Action Environment
It’s known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-1,2,4-triazol-5-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its stability and biocompatibility . The compound interacts with various biomolecules, including enzymes involved in metabolic pathways, enhancing or inhibiting their activity depending on the context. For instance, it has been studied for its potential to inhibit certain enzymes, thereby modulating biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of specific genes, leading to changes in protein synthesis and cellular responses . Additionally, it can impact metabolic flux, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. The compound’s ability to engage in hydrogen bonding and π-stacking interactions further enhances its binding affinity and specificity . These interactions can lead to changes in gene expression, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . Its interactions with specific enzymes can lead to the formation of metabolites that further modulate biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s overall bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with specific biomolecules and the subsequent modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,4-triazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazonoyl derivatives with carbodiimides . Another method includes the intramolecular cyclocondensation of amidoguanidines . These reactions typically require mild conditions and can be catalyzed by acids or metals to improve yields.
Industrial Production Methods: Industrial production of this compound often involves the use of high-throughput synthesis techniques to ensure scalability and cost-effectiveness. The choice of starting materials and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: The phenyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
1-Phenyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
1-Phenyl-1H-1,2,4-triazol-5-amine can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant that contains a triazole moiety.
These compounds share the triazole ring but differ in their substituents and specific biological activities. The unique combination of the phenyl and amine groups in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
2-phenyl-1,2,4-triazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-10-6-11-12(8)7-4-2-1-3-5-7/h1-6H,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSJTECSZFVCRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68207-62-5 | |
Record name | 1-phenyl-1H-1,2,4-triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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